molecular formula C2H4.Cl3Pt.K.H2O B219910 alpha-D-Glucopyranoside, 1,3,4,6-tetra-O-sulfo-beta-D-fructofuranosyl, tetrakis(hydrogen sulfate), potassium salt CAS No. 111757-57-4

alpha-D-Glucopyranoside, 1,3,4,6-tetra-O-sulfo-beta-D-fructofuranosyl, tetrakis(hydrogen sulfate), potassium salt

Cat. No.: B219910
CAS No.: 111757-57-4
M. Wt: 1020.9 g/mol
InChI Key: YROVZGMVPRDQFW-RLOFLVODSA-M
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Description

alpha-D-Glucopyranoside, 1,3,4,6-tetra-O-sulfo-beta-D-fructofuranosyl, tetrakis(hydrogen sulfate), potassium salt is a complex organic compound characterized by multiple sulfooxy groups and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Glucopyranoside, 1,3,4,6-tetra-O-sulfo-beta-D-fructofuranosyl, tetrakis(hydrogen sulfate), potassium salt typically involves multi-step organic reactions. The process begins with the preparation of the oxan-2-yl core, followed by the introduction of sulfooxy groups through sulfonation reactions. The hydroxymethyl group is then added via hydroxymethylation. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and hydroxymethylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is purified through crystallization or chromatography techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

alpha-D-Glucopyranoside, 1,3,4,6-tetra-O-sulfo-beta-D-fructofuranosyl, tetrakis(hydrogen sulfate), potassium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The sulfooxy groups can be reduced to hydroxyl groups under specific conditions.

    Substitution: The sulfooxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

Major products formed from these reactions include derivatives with altered functional groups, such as carboxylated or hydroxylated compounds. These derivatives can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

alpha-D-Glucopyranoside, 1,3,4,6-tetra-O-sulfo-beta-D-fructofuranosyl, tetrakis(hydrogen sulfate), potassium salt has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard for stereochemical studies.

    Biology: Investigated for its potential role in cellular signaling and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranoside, 1,3,4,6-tetra-O-sulfo-beta-D-fructofuranosyl, tetrakis(hydrogen sulfate), potassium salt involves its interaction with specific molecular targets and pathways. The sulfooxy groups can participate in hydrogen bonding and electrostatic interactions, influencing enzyme activity and receptor binding. The hydroxymethyl group can undergo oxidation-reduction reactions, affecting cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Potassium;[(2R,3R,4S,5S)-5-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-2,3,4,5-tetrasulfooxyoxan-2-yl]-3,4-disulfooxy-5-(sulfooxymethyl)oxolan-2-yl]methyl phosphate
  • Potassium;[(2R,3R,4S,5S)-5-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-2,3,4,5-tetrasulfooxyoxan-2-yl]-3,4-disulfooxy-5-(sulfooxymethyl)oxolan-2-yl]methyl nitrate

Uniqueness

alpha-D-Glucopyranoside, 1,3,4,6-tetra-O-sulfo-beta-D-fructofuranosyl, tetrakis(hydrogen sulfate), potassium salt is unique due to its specific combination of sulfooxy and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. Its stereochemistry also plays a crucial role in its interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

potassium;[(2R,3R,4S,5S)-5-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-2,3,4,5-tetrasulfooxyoxan-2-yl]-3,4-disulfooxy-5-(sulfooxymethyl)oxolan-2-yl]methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O35S8.K/c13-1-4-6(42-50(20,21)22)8(44-52(26,27)28)10(46-54(32,33)34)12(41-4,47-55(35,36)37)11(3-39-49(17,18)19)9(45-53(29,30)31)7(43-51(23,24)25)5(40-11)2-38-48(14,15)16;/h4-10,13H,1-3H2,(H,14,15,16)(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28)(H,29,30,31)(H,32,33,34)(H,35,36,37);/q;+1/p-1/t4-,5-,6-,7-,8+,9+,10-,11+,12+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROVZGMVPRDQFW-RLOFLVODSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)(C2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@](O1)([C@@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21KO35S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1020.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111757-57-4
Record name alpha-D-Glucopyranoside, 1,3,4,6-tetra-O-sulfo-beta-D-fructofuranosyl, tetrakis(hydrogen sulfate), potassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111757574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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